Ammonium hydrogen tartrate
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Overview
Description
Scientific Research Applications
Ammonium hydrogen tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Safety and Hazards
Mechanism of Action
Mode of Action
As an acidic salt, it can react with bases, resulting in neutralization reactions . This property might influence its interactions with other compounds in a given environment.
Biochemical Pathways
It’s worth noting that the compound’s ability to react with bases could potentially influence various biochemical reactions, depending on the specific context .
Result of Action
Given its chemical properties, it may interact with other compounds in its environment, potentially influencing various chemical reactions .
Action Environment
Ammonium hydrogen tartrate is a stable compound that is soluble in water . Its reactivity with bases suggests that its action, efficacy, and stability could be influenced by the pH of its environment . Furthermore, it is sensitive to moisture, indicating that humidity could also affect its properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium hydrogen tartrate can be synthesized through the neutralization of tartaric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the tartaric acid dissolved in water and ammonium hydroxide added slowly until the pH reaches neutrality. The resulting solution is then evaporated to yield the ammonium salt .
Industrial Production Methods
In industrial settings, the production of ammonium 3-carboxy-2,3-dihydroxypropanoate follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ammonium hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
- Sodium tartrate
- Potassium tartrate
- Calcium tartrate
Uniqueness
Ammonium hydrogen tartrate is unique due to its ammonium ion, which imparts different solubility and reactivity properties compared to other tartrate salts. This makes it particularly useful in applications where specific ionic interactions are required .
Properties
CAS No. |
3095-65-6 |
---|---|
Molecular Formula |
C4H9NO6 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1 |
InChI Key |
ZMFVLYPTTFPBNG-ZVGUSBNCSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[NH4+] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+] |
Related CAS |
3095-65-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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